3-(4-(Ethoxymethyl)piperidin-1-yl)propan-1-amine
Overview
Description
3-(4-(Ethoxymethyl)piperidin-1-yl)propan-1-amine is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine that is widely used as a building block in organic synthesis and drug development . This compound features a piperidine ring substituted with an ethoxymethyl group and a propan-1-amine chain, making it a versatile intermediate in various chemical reactions and applications.
Preparation Methods
The synthesis of 3-(4-(Ethoxymethyl)piperidin-1-yl)propan-1-amine can be achieved through several synthetic routes. . The reaction conditions typically involve the use of a base such as sodium hydride or potassium carbonate and a solvent like tetrahydrofuran or dimethylformamide. Industrial production methods may involve continuous flow processes to enhance yield and efficiency .
Chemical Reactions Analysis
3-(4-(Ethoxymethyl)piperidin-1-yl)propan-1-amine undergoes various chemical reactions, including:
Reduction: It can be reduced using hydrogen gas in the presence of a palladium catalyst to form saturated amines.
Substitution: Nucleophilic substitution reactions can occur at the ethoxymethyl group, leading to the formation of different substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
3-(4-(Ethoxymethyl)piperidin-1-yl)propan-1-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-(4-(Ethoxymethyl)piperidin-1-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The piperidine ring can interact with various receptors and enzymes, modulating their activity . The ethoxymethyl group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes . The propan-1-amine chain can form hydrogen bonds with target molecules, influencing their conformation and function .
Comparison with Similar Compounds
3-(4-(Ethoxymethyl)piperidin-1-yl)propan-1-amine can be compared with other piperidine derivatives such as:
Piperine: A naturally occurring alkaloid with antioxidant and anti-inflammatory properties.
Evodiamine: An alkaloid with antiproliferative effects on cancer cells.
Matrine: A compound with antiviral and anticancer activities.
What sets this compound apart is its unique combination of the ethoxymethyl group and the propan-1-amine chain, which may confer distinct chemical and biological properties .
Properties
IUPAC Name |
3-[4-(ethoxymethyl)piperidin-1-yl]propan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2O/c1-2-14-10-11-4-8-13(9-5-11)7-3-6-12/h11H,2-10,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZWUEBAMOWTKPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCN(CC1)CCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.